molecular formula C15H19NO3 B4402966 N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide

N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide

Cat. No.: B4402966
M. Wt: 261.32 g/mol
InChI Key: PLNZAYLXPFOMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allyloxy group attached to the benzene ring and a tetrahydro-2-furanylmethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide typically involves the following steps:

    Formation of the Allyloxybenzene Intermediate: The initial step involves the reaction of benzene with allyl alcohol in the presence of a catalyst to form allyloxybenzene.

    Amidation Reaction: The allyloxybenzene intermediate is then reacted with tetrahydro-2-furanylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide involves its interaction with specific molecular targets. The allyloxy group and the tetrahydro-2-furanylmethyl group play crucial roles in binding to the target sites, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(methoxy)-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure but with a methoxy group instead of an allyloxy group.

    3-(allyloxy)-N-(tetrahydro-2-pyranylmethyl)benzamide: Similar structure but with a tetrahydro-2-pyranylmethyl group instead of a tetrahydro-2-furanylmethyl group.

Uniqueness

N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide is unique due to the presence of both the allyloxy group and the tetrahydro-2-furanylmethyl group, which confer specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-8-18-13-6-3-5-12(10-13)15(17)16-11-14-7-4-9-19-14/h2-3,5-6,10,14H,1,4,7-9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNZAYLXPFOMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide
Reactant of Route 5
N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(oxolan-2-ylmethyl)-3-prop-2-enoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.